1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane is a compound that features a unique bicyclo[1.1.1]pentane core structure. This core structure is known for its rigidity and three-dimensionality, making it an interesting subject of study in various fields of chemistry and materials science
Preparation Methods
The synthesis of 1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane framework. Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Chemical Reactions Analysis
1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Its bioisosteric properties make it a valuable component in drug discovery and development, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its iodine and 2,4,6-trimethylphenyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the specific reaction conditions. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that enhances the compound’s reactivity and selectivity.
Comparison with Similar Compounds
1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: This compound features a trifluoromethyl group instead of the 2,4,6-trimethylphenyl group, leading to different chemical properties and applications.
1-Iodo-3-(phenyl)bicyclo[1.1.1]pentane:
The uniqueness of 1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[111]pentane lies in its combination of the bicyclo[11
Properties
IUPAC Name |
1-iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17I/c1-9-4-10(2)12(11(3)5-9)13-6-14(15,7-13)8-13/h4-5H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXKMRUZYYPTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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